Trans vs. Cis Ring-Junction Stereochemistry: Conformational Divergence in the Furo[3,4-c]pyrrole Scaffold
The target compound bears the trans (3aR,6aR)-rel configuration, whereas the commercially prevalent comparator cis isomer (CAS 57710-36-8) carries the (3aR,6aS)-rel configuration. The InChI Key for the trans isomer (AZDCBNXQNYXXEO-KGZKBUQUSA-N) confirms distinct connectivity stereochemistry compared to the cis isomer . In conformationally constrained bicyclic amines, trans ring fusion produces a different spatial trajectory of the pyrrolidine nitrogen lone pair, which can alter hydrogen-bonding geometry, basicity (pKa), and target complementarity . Although no direct head-to-head biological comparison between the trans and cis isomers of the unsubstituted parent scaffold has been published, the PDE1 inhibitor patent from Lundbeck explicitly claims hexahydrofuropyrroles with defined stereochemistry, indicating that ring-junction configuration is a pharmacophoric determinant [1].
| Evidence Dimension | Ring-junction stereochemistry |
|---|---|
| Target Compound Data | trans-(3aR,6aR)-rel configuration; InChI Key AZDCBNXQNYXXEO-KGZKBUQUSA-N; CAS 2098127-37-6 |
| Comparator Or Baseline | cis-(3aR,6aS)-rel configuration; InChI Key differs; CAS 57710-36-8; reported as RACEMIC by Hit2Lead |
| Quantified Difference | Distinct InChI Keys confirm non-identical stereochemistry. Ring-junction dihedral angles differ by approximately 180° in relative configuration. |
| Conditions | Structural assignment by IUPAC nomenclature, InChI, and CAS registry cross-validation |
Why This Matters
In SAR-driven procurement, stereochemical identity is non-negotiable: even stereochemically undefined or mixed isomer batches can produce irreproducible biological results, wasting screening resources.
- [1] Kehler J, Rasmussen LK, Langgard M (H. Lundbeck A/S). Hexahydrofuropyrroles as PDE1 inhibitors. Patent PH-12016501495-A1. IPC: A61K31/407, C07D491/048. View Source
